![molecular formula C25H28N4O4S2 B2451281 2-(4-(N-bencil-N-metilsulfamol)benzamido)-N,6-dimetil-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxamida CAS No. 533892-73-8](/img/structure/B2451281.png)
2-(4-(N-bencil-N-metilsulfamol)benzamido)-N,6-dimetil-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4S2 and its molecular weight is 512.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto "2-(4-(N-bencil-N-metilsulfamol)benzamido)-N,6-dimetil-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxamida":
Investigación Anticancerígena
Este compuesto ha mostrado potencial en la investigación anticancerígena debido a su capacidad para inhibir la proliferación de células cancerosas. Los estudios han demostrado su eficacia contra varias líneas de células cancerosas, incluidas las células A549 (cáncer de pulmón) y HCT116 (cáncer de colon) . El mecanismo del compuesto implica la interrupción de los procesos celulares críticos para la supervivencia y proliferación de las células cancerosas.
Actividad Herbicida
El compuesto se ha explorado por sus propiedades herbicidas, particularmente en la inhibición de la biosíntesis de pigmentos vegetales. Esto lleva a un efecto de blanqueamiento en las malas hierbas, lo que lo convierte en un posible candidato para el desarrollo de nuevos herbicidas . Sus estudios de relación estructura-actividad (SAR) han demostrado que las sustituciones específicas en la porción benzoílo mejoran su actividad herbicida.
Materiales Ópticos No Lineales (NLO)
En el campo de la fotónica, este compuesto se ha investigado por sus propiedades ópticas no lineales. Los materiales NLO orgánicos como este son cruciales para el desarrollo de dispositivos avanzados de procesamiento de señales ópticas. La estructura del compuesto permite efectos ópticos no lineales de segundo orden significativos, lo que lo hace adecuado para aplicaciones en telecomunicaciones y procesamiento de información .
Agentes Antiinflamatorios
La investigación ha indicado que los derivados de este compuesto pueden exhibir propiedades antiinflamatorias. Estos derivados pueden inhibir la producción de citocinas proinflamatorias y reducir la inflamación en varios modelos. Esto hace que el compuesto sea un posible candidato para el desarrollo de nuevos fármacos antiinflamatorios .
Agentes Antimicrobianos
El compuesto también se ha estudiado por sus propiedades antimicrobianas. Ha mostrado actividad contra una gama de patógenos bacterianos y fúngicos, lo que lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos. Su mecanismo implica la interrupción de la integridad de la membrana celular de los patógenos .
Inhibición Enzimática
Este compuesto se ha explorado como un inhibidor enzimático, especialmente dirigido a enzimas involucradas en vías metabólicas. Al inhibir enzimas específicas, el compuesto puede modular los procesos metabólicos, lo que lo hace útil para estudiar las funciones enzimáticas y desarrollar terapias dirigidas a enzimas .
Agentes Neuroprotectores
La investigación ha sugerido que este compuesto puede tener efectos neuroprotectores. Puede proteger las células neuronales del estrés oxidativo y la apoptosis, que son características comunes en las enfermedades neurodegenerativas. Esto lo convierte en un posible candidato para el desarrollo de tratamientos para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Sistemas de Liberación de Fármacos
La estructura química única del compuesto permite su uso en sistemas de liberación de fármacos. Puede ser conjugado con varios fármacos para mejorar su solubilidad, estabilidad y biodisponibilidad. Esta aplicación es particularmente útil en el desarrollo de sistemas de liberación de fármacos dirigidos para el cáncer y otras enfermedades .
Propiedades
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-26-24(31)22-20-13-14-28(2)16-21(20)34-25(22)27-23(30)18-9-11-19(12-10-18)35(32,33)29(3)15-17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOGUMMSXBRUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
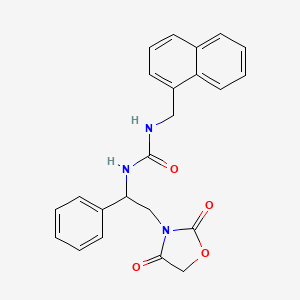
![N-(2-chlorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2451203.png)
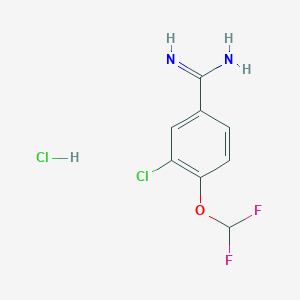
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide](/img/structure/B2451206.png)
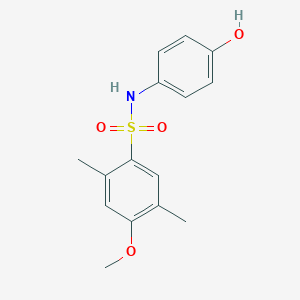
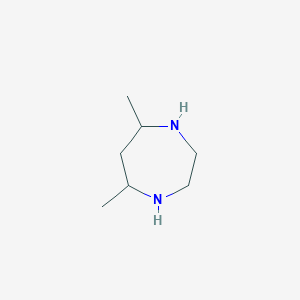
![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)
![(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one](/img/structure/B2451212.png)
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)
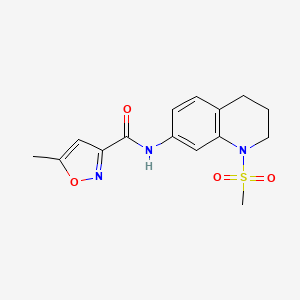
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)-1,3-benzothiazole](/img/structure/B2451219.png)
![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)
